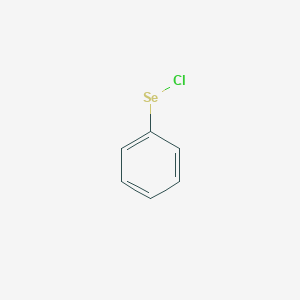

Phenylselenyl chloride

Descripción general

Descripción

El compuesto de selenio 2 es un compuesto que contiene selenio conocido por sus propiedades químicas únicas y aplicaciones. El selenio, un miembro del grupo de los calcógenos, es esencial para varios procesos biológicos y tiene aplicaciones industriales significativas. El compuesto de selenio 2, en particular, ha captado la atención debido a su potencial en varios campos, incluida la química, la biología y la medicina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del compuesto de selenio 2 normalmente implica la reacción de selenio elemental con sustratos orgánicos o inorgánicos en condiciones controladas. Un método común es la reacción de dióxido de selenio con compuestos orgánicos para formar compuestos organoselenio. Esta reacción a menudo requiere catalizadores y condiciones de reacción específicas, como temperaturas elevadas y atmósferas inertes .

Métodos de Producción Industrial: La producción industrial del compuesto de selenio 2 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se emplean técnicas como la hidrogenación catalítica, las reacciones de oxidación-reducción y la catálisis de transferencia de fase para producir el compuesto de selenio 2 a escala industrial .

Análisis De Reacciones Químicas

Tipos de Reacciones: El compuesto de selenio 2 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto de selenio 2 puede oxidarse para formar selenóxidos y selenonas.

Reducción: La reducción del compuesto de selenio 2 puede producir seleniuros y selenio elemental.

Sustitución: El compuesto de selenio 2 puede participar en reacciones de sustitución, donde los átomos de selenio son reemplazados por otros átomos o grupos.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, ácido nítrico y otros agentes oxidantes.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Halogenos, cloruro de sulfurílico.

Principales Productos Formados:

Oxidación: Selenóxidos, selenonas.

Reducción: Seleniuros, selenio elemental.

Sustitución: Diversos compuestos organoselenio.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

2.1 Synthesis of 2-Amino Alcohols

Phenylselenyl chloride serves as a key reagent in the synthesis of 2-amino alcohols through nucleophilic substitution reactions. Its ability to introduce selenium into organic molecules allows for the subsequent transformation into valuable intermediates in pharmaceuticals and agrochemicals.

Case Study:

A study demonstrated the use of PhSeCl in the synthesis of various 2-amino alcohols, showcasing high yields and regioselectivity . The reaction conditions were optimized to enhance product formation.

2.2 Organocatalysis

The compound has been effectively utilized in organocatalytic reactions, where it facilitates transformations under mild conditions. Its role as a catalyst has been explored in various rearrangement reactions, including aldoxime rearrangements to synthesize amides.

Case Study:

Research highlighted the catalytic efficiency of this compound in aldoxime rearrangements, demonstrating its potential to streamline synthetic pathways while reducing waste .

Applications in Material Science

3.1 Molecular Self-Assembly

This compound exhibits unique properties that allow it to participate in surface-mediated self-assembly processes. This characteristic is particularly useful in nanotechnology and materials science for creating functionalized surfaces.

Case Study:

Recent investigations into the self-assembly of PhSeCl on gold surfaces (Au(111)) revealed that it can form ordered structures that are beneficial for sensor applications and electronic devices .

Comparative Analysis of Applications

Mecanismo De Acción

El mecanismo de acción del compuesto de selenio 2 implica su incorporación en selenoproteínas y otras biomoléculas. El selenio se metaboliza a selenofosfato y selenocisteína, que luego se incorporan a las proteínas a través de secuencias específicas de ARN. Estas selenoproteínas juegan un papel crucial en la defensa antioxidante, el metabolismo de la hormona tiroidea y la función inmunitaria .

Compuestos Similares:

Selenometionina: Un aminoácido que contiene selenio, conocido por su papel en la síntesis de proteínas y la actividad antioxidante.

Selenocisteína: Otro aminoácido que contiene selenio, a menudo denominado el 21º aminoácido, esencial para la función de las selenoproteínas.

Dióxido de Selenio: Un compuesto de selenio común utilizado en la síntesis orgánica y como agente oxidante.

Singularidad del Compuesto de Selenio 2: El compuesto de selenio 2 destaca por su reactividad química versátil y su amplia gama de aplicaciones. Su capacidad para experimentar diversas reacciones químicas y su papel en los sistemas biológicos lo convierten en un compuesto de gran interés tanto en la investigación como en la industria.

Comparación Con Compuestos Similares

Selenomethionine: An amino acid containing selenium, known for its role in protein synthesis and antioxidant activity.

Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, essential for the function of selenoproteins.

Selenium Dioxide: A common selenium compound used in organic synthesis and as an oxidizing agent.

Uniqueness of Selenium Compound 2: Selenium compound 2 stands out due to its versatile chemical reactivity and wide range of applications. Its ability to undergo various chemical reactions and its role in biological systems make it a compound of significant interest in both research and industry.

Actividad Biológica

Phenylselenyl chloride (PhSeCl) is an organoselenium compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and antioxidant properties. This article explores the biological activity of PhSeCl, supported by relevant research findings, data tables, and case studies.

This compound is characterized by its electrophilic nature, allowing it to participate in various chemical reactions. It acts as a Lewis acid and can form seleniranium ions, which are crucial intermediates in many reactions involving alcohols and alkenes. The reactivity of PhSeCl is influenced by steric factors and the presence of nucleophiles such as water or alcohols, leading to the formation of selenoethers or selenides.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of PhSeCl and its derivatives against various pathogens, including multidrug-resistant strains. For instance, a study reported that phenylselenyl-substituted steroids exhibited significant antimicrobial activity against Pseudomonas aeruginosa, showing over 95% reduction in chemiluminescence at high doses compared to standard antibiotics like colistin .

Table 1: Antimicrobial Efficacy of Phenylselenyl Compounds

| Compound | Pathogen | % Inhibition at 10 min | Comparison to Colistin |

|---|---|---|---|

| PhSe-substituted Steroid | Pseudomonas aeruginosa | >95% | Superior |

| Colistin | Pseudomonas aeruginosa | 60% (5x MIC) | Inferior |

The amphipathic nature of these compounds suggests they may disrupt bacterial membranes, similar to ceragenins, which are known for their broad-spectrum antimicrobial activity. Further studies are needed to elucidate the exact mechanisms by which these compounds exert their effects.

Antioxidant Properties

PhSeCl has also been investigated for its antioxidant properties. Its ability to participate in redox reactions allows it to scavenge free radicals and reduce oxidative stress. A study demonstrated that PhSeCl could mimic glutathione peroxidase (GPx) activity, indicating its potential as a therapeutic agent in oxidative stress-related conditions .

Case Studies

- Synthesis of Antimicrobial Agents : A study synthesized various phenylselenyl derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the phenylselenyl group significantly influenced the compounds' efficacy .

- Electrophilic Hydroxy-selenenylation : Research on the electrophilic addition of PhSeCl to alcohols revealed that it could produce diastereomerically enriched products with good yields. This reaction was optimized using different solvents and nucleophiles, showcasing the versatility of PhSeCl in organic synthesis .

Toxicity and Safety Considerations

While PhSeCl shows promising biological activities, it is essential to consider its toxicity profile. Organoselenium compounds can exhibit prooxidant behavior at high concentrations, leading to cellular damage. Studies have indicated that the toxicity of selenium compounds is dose-dependent, necessitating careful evaluation in therapeutic applications .

Propiedades

IUPAC Name |

phenyl selenohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClSe/c7-8-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCXADMLESSGRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205679 | |

| Record name | Chloroselenobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5707-04-0 | |

| Record name | Benzeneselenenyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5707-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroselenobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005707040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroselenobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroselenobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phenylselenenyl chloride react with olefins?

A1: Phenylselenenyl chloride readily reacts with olefins via electrophilic addition. This reaction generally yields two regioisomers, with the phenylseleno group adding to the less substituted carbon of the double bond as the major product. [, , , , , , , ] The resulting β-chloro selenides serve as versatile intermediates in organic synthesis.

Q2: What are the synthetic applications of the β-chloro selenides derived from phenylselenenyl chloride additions to olefins?

A2: These intermediates can be transformed into various functional groups. For instance, oxidation followed by selenoxide elimination affords allylic chlorides. [] Alternatively, treatment with a nucleophile can displace the chloride, leading to substituted selenides. [, , ]

Q3: Can phenylselenenyl chloride be used for the synthesis of cyclic compounds?

A3: Yes, phenylselenenyl chloride is a valuable reagent for synthesizing various heterocycles. For example, it can be used to prepare tetrahydrofurans from Δ4-unsaturated alcohols, [] 2-oxazolines from allylic ureas, [] and dihydrothiazoles from allyl thioureas. []

Q4: What is the molecular formula and weight of phenylselenenyl chloride?

A4: The molecular formula is C6H5ClSe, and its molecular weight is 191.56 g/mol.

Q5: Is there any spectroscopic data available for phenylselenenyl chloride?

A5: While the provided articles do not include specific spectroscopic data for phenylselenenyl chloride, NMR techniques such as 1H NMR, 13C NMR, 31P NMR, and 77Se NMR are commonly used to characterize the products formed in reactions involving phenylselenenyl chloride. [, ]

Q6: What solvents are commonly used with phenylselenenyl chloride?

A6: Common solvents include dichloromethane, chloroform, tetrahydrofuran, diethyl ether, and acetonitrile. [, , , , , , , ] The choice of solvent can impact reaction rates and selectivity.

Q7: Are there any precautions to be taken when handling phenylselenenyl chloride?

A7: Yes, phenylselenenyl chloride is moisture-sensitive and should be handled under anhydrous conditions. It is also recommended to handle it in a well-ventilated area, as with most organoselenium compounds.

Q8: Can phenylselenenyl chloride act as a catalyst?

A8: Yes, research shows that phenylselenenyl chloride can catalyze the allylic chlorination of olefins by N-chlorosuccinimide. [] This highlights its potential for catalyzing other halogenation reactions.

Q9: Have computational methods been used to study reactions involving phenylselenenyl chloride?

A9: Yes, DFT calculations have been employed to investigate the mechanism of the 1,2-metallate rearrangement of cyclopropenylboronate in the presence of phenylselenenyl chloride. [] These studies provide insights into the reaction pathway and the intermediates involved.

Q10: How does the phenylseleno group influence the reactivity of the molecule?

A10: The phenylseleno group, due to the larger size and polarizability of selenium compared to oxygen or sulfur, can significantly influence the reactivity and properties of the molecule.

A10: These aspects primarily pertain to the pharmacological profile and applications of a compound, and are not directly addressed in the provided research articles focusing on the synthetic applications of phenylselenenyl chloride.

Q11: What are some historical milestones in the use of phenylselenenyl chloride in organic synthesis?

A27: While the articles don't explicitly outline historical milestones, the development of selenoxide elimination as a mild and efficient method for introducing double bonds into organic molecules marked a significant advancement in the field. [, , ] This, coupled with the discovery of various phenylselenenyl chloride-mediated cyclization reactions, expanded its utility in synthesizing complex molecules. [, , ]

Q12: What are some areas where research on phenylselenenyl chloride intersects with other disciplines?

A28: The use of phenylselenenyl chloride in synthesizing natural product-like compounds, like pyrimidine nucleoside analogs [, , ] and mitosene analogs [, ], showcases its relevance to medicinal chemistry and drug discovery. Furthermore, its application in developing methodologies for synthesizing complex molecules with defined stereochemistry [, , , ] highlights its importance in total synthesis. Finally, the increasing use of computational methods to understand its reactivity [] signifies its relevance to the field of computational chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.